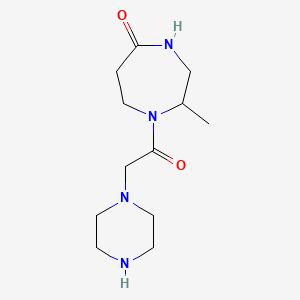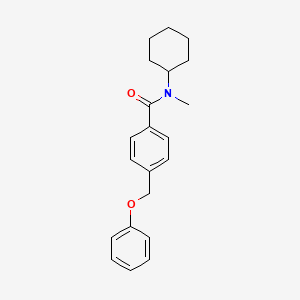![molecular formula C18H26N2O5S B5359191 4-{4-[(4-tert-butylphenyl)sulfonyl]-1-piperazinyl}-4-oxobutanoic acid](/img/structure/B5359191.png)
4-{4-[(4-tert-butylphenyl)sulfonyl]-1-piperazinyl}-4-oxobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{4-[(4-tert-butylphenyl)sulfonyl]-1-piperazinyl}-4-oxobutanoic acid, commonly known as TBOA, is a chemical compound that has garnered significant attention from researchers due to its potential applications in the field of neuroscience. TBOA is a potent inhibitor of glutamate transporters, which play a crucial role in regulating the levels of glutamate in the brain. In
Scientific Research Applications
TBOA has been extensively studied for its potential applications in the field of neuroscience. It is a potent inhibitor of glutamate transporters, which are responsible for removing excess glutamate from the synaptic cleft. Glutamate is the primary excitatory neurotransmitter in the brain, and its dysregulation has been implicated in a variety of neurological disorders, including epilepsy, Alzheimer's disease, and Parkinson's disease.
Mechanism of Action
TBOA works by inhibiting the activity of glutamate transporters, which leads to an increase in the extracellular concentration of glutamate. This increase in glutamate levels can lead to excitotoxicity, which is a process where excessive glutamate causes damage to neurons. Excitotoxicity has been implicated in a variety of neurological disorders, including stroke, traumatic brain injury, and neurodegenerative diseases.
Biochemical and Physiological Effects:
TBOA has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the extracellular concentration of glutamate, which can lead to excitotoxicity. TBOA has also been shown to increase the release of dopamine, which is a neurotransmitter that plays a crucial role in reward-motivated behavior. Additionally, TBOA has been shown to increase the release of acetylcholine, which is a neurotransmitter that plays a crucial role in cognitive function.
Advantages and Limitations for Lab Experiments
One of the advantages of using TBOA in lab experiments is its potency as a glutamate transporter inhibitor. TBOA has been shown to be more potent than other glutamate transporter inhibitors, such as DL-threo-beta-benzyloxyaspartate (TBOA). However, one of the limitations of using TBOA is its potential to cause excitotoxicity, which can lead to cell death. Additionally, TBOA has a short half-life, which can make it difficult to study its long-term effects.
Future Directions
There are several future directions for research on TBOA. One area of research is the development of more potent and selective glutamate transporter inhibitors. Another area of research is the study of TBOA's potential applications in the treatment of neurological disorders, such as epilepsy and Alzheimer's disease. Additionally, there is a need for further research on the long-term effects of TBOA, as well as its potential side effects.
Conclusion:
In conclusion, TBOA is a potent inhibitor of glutamate transporters that has garnered significant attention from researchers due to its potential applications in the field of neuroscience. TBOA has been shown to have a variety of biochemical and physiological effects, and it has both advantages and limitations for lab experiments. There are several future directions for research on TBOA, including the development of more potent and selective glutamate transporter inhibitors and the study of its potential applications in the treatment of neurological disorders.
Synthesis Methods
The synthesis of TBOA involves the reaction of 4-tert-butylbenzenesulfonyl chloride with piperazine to form 4-{4-[(4-tert-butylphenyl)sulfonyl]-1-piperazinyl}butan-1-ol. This intermediate is then converted to TBOA by reacting it with acetic anhydride and sodium acetate. The final product is obtained by purification using column chromatography.
properties
IUPAC Name |
4-[4-(4-tert-butylphenyl)sulfonylpiperazin-1-yl]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O5S/c1-18(2,3)14-4-6-15(7-5-14)26(24,25)20-12-10-19(11-13-20)16(21)8-9-17(22)23/h4-7H,8-13H2,1-3H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGOJOJZOVJPWTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{1-[2-(dimethylamino)ethyl]-3-methyl-4,5,6,7-tetrahydro-1H-indol-2-yl}ethanone hydrochloride](/img/structure/B5359120.png)
![2-[1-(2,3-dihydro-1H-inden-2-yl)-3-oxo-2-piperazinyl]-N-[2-(2-hydroxyethoxy)ethyl]acetamide](/img/structure/B5359139.png)
![4-[(9aS)-hexahydro-1H-pyrrolo[1,2-a][1,4]diazepin-2(3H)-yl]-N-(4-methylpyridin-2-yl)-4-oxobutanamide](/img/structure/B5359150.png)
![N-[2-(benzyloxy)-3-methoxybenzyl]-2-propen-1-amine hydrochloride](/img/structure/B5359151.png)

![7-acetyl-3-(methylthio)-6-(2-nitrophenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5359161.png)
![3-nitrobenzaldehyde [4-[(4-chlorophenyl)amino]-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B5359165.png)
![N-(2,6-diethylphenyl)-2-[4-(3-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5359171.png)

![4-{1-cyano-2-[2-fluoro-4-(1-piperidinyl)phenyl]vinyl}benzoic acid](/img/structure/B5359198.png)
![N-ethyl-2-{[5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-phenylacetamide](/img/structure/B5359205.png)

![2-[7-(1,3-benzothiazol-2-yl)-9-hydroxy-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]acetamide](/img/structure/B5359221.png)